4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions of arylamine compounds with acyl chlorides . For instance, 3,5-dichlorobenzoyl chloride has been used as a substrate in the syntheses of various benzamide derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Chemical Reactions Analysis
Certain chlorobenzene derivatives have a wide range of physical, chemical, and biological properties. They have been used in various research studies for their unique properties, including their ability to form strong covalent bonds with other molecules, act as a catalyst, and serve as a substrate for various enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the melting point, molecular weight, and elemental composition can be determined .
Scientific Research Applications
Synthesis and Biological Activities
Research has explored the synthesis of compounds related to 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, investigating their potential antimicrobial and anticancer properties. For instance, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been studied for antimicrobial applications. These compounds have shown moderate activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Solvent Effects on Molecular Properties
The impact of solvent polarizability on the keto/enol equilibrium of bioactive molecules derived from the 1,3,4-thiadiazole group, which includes compounds similar to this compound, has been investigated. This research provides insights into how solvent and temperature can affect the tautomeric forms of such compounds, which is crucial for understanding their reactivity and interaction with biological targets (Matwijczuk et al., 2017).
Anticancer Evaluation
Another study focused on the facile synthesis and anticancer evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, highlighting the potential of these compounds in cancer treatment. Some synthesized compounds exhibited promising anticancer activity, suggesting the therapeutic relevance of this compound derivatives (Tiwari et al., 2017).
Design and Synthesis for Targeted Applications
The design and synthesis of novel heterocyclic compounds with potential insecticidal activity starting from 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide have been explored. This work emphasizes the role of chemical synthesis in developing new compounds for agricultural applications, indicating the broader impact of research on compounds related to this compound (Mohamed et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as benzanilides, are known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that benzamide derivatives can interact with their targets through hydrogen bonding, due to the presence of the amide group . The chlorine atoms might also play a role in the interaction with the target, possibly through halogen bonding .
Biochemical Pathways
Benzamide derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The presence of the benzamide group and the chlorine atoms might influence its pharmacokinetic properties, potentially affecting its absorption and distribution in the body .
Result of Action
Similar compounds have shown various biological activities, such as antitumoral and anticonvulsive activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-10-7-5-9(6-8-10)13(21)18-15-20-19-14(22-15)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGLRNZAJBGXKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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